(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine
Description
Molecular Architecture and Stereochemistry
The molecular structure of (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine exhibits a complex arrangement of functional groups that significantly influences its chemical behavior and biological activity. The compound possesses a molecular formula of C9H9F3N2O2 with a molecular weight of 234.17 grams per mole, establishing it as a moderately sized organic molecule with substantial functional diversity. The structural framework consists of a substituted benzene ring bearing two electron-withdrawing substituents positioned in a meta relationship, specifically a nitro group at position 3 and a trifluoromethyl group at position 5, creating a unique electronic environment that profoundly affects the molecule's reactivity profile.
The stereochemical configuration of this compound centers around the chiral carbon atom bearing the ethylamine functionality, which is designated as (1R) according to the Cahn-Ingold-Prelog priority rules. This absolute configuration establishes the spatial arrangement of the methyl group, amino group, and aromatic substituent around the chiral center, creating distinct three-dimensional molecular geometry that influences both chemical reactivity and potential biological interactions. The presence of this single chiral center results in the existence of two possible enantiomers, with the (1R) form representing the specific stereoisomer under investigation.
The aromatic system displays significant electron deficiency due to the presence of both nitro and trifluoromethyl substituents, which act as strong electron-withdrawing groups through both inductive and resonance effects. The nitro group contributes to electron withdrawal through both sigma and pi electron systems, while the trifluoromethyl group exerts its influence primarily through powerful inductive effects arising from the high electronegativity of the fluorine atoms. This dual electron-withdrawal creates a highly polarized aromatic system that affects the compound's chemical reactivity, particularly in nucleophilic and electrophilic aromatic substitution reactions.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H9F3N2O2 | |
| Molecular Weight | 234.17 g/mol | |
| Chiral Centers | 1 | |
| Absolute Configuration | (1R) | |
| Aromatic Substituents | Nitro (3-position), Trifluoromethyl (5-position) |
The three-dimensional structure reveals specific geometric constraints imposed by the substitution pattern and stereochemistry. The ethylamine side chain adopts preferential conformations that minimize steric interactions between the methyl group and the aromatic substituents, while the amino group orientation is influenced by potential intramolecular hydrogen bonding interactions with the electron-deficient aromatic system. The trifluoromethyl group, due to its bulky nature and strong electron-withdrawing character, creates a significant steric and electronic influence zone that affects both the conformation of nearby substituents and the overall molecular geometry.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound reveals distinctive signatures that enable unambiguous identification and structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, while infrared spectroscopy elucidates functional group characteristics, and mass spectrometry confirms molecular composition and fragmentation patterns.
Proton nuclear magnetic resonance spectroscopy displays characteristic resonances that reflect the compound's structural complexity and electronic environment. The aromatic protons appear in the typical aromatic region between 7.0 and 8.5 parts per million, with their exact chemical shifts influenced by the electron-withdrawing effects of the nitro and trifluoromethyl substituents. The proton adjacent to the nitro group typically exhibits the most downfield shift due to the strong deshielding effect of the nitro functionality, while the proton meta to both substituents appears at intermediate chemical shift values. The ethylamine side chain protons display characteristic patterns, with the methine proton appearing as a quartet due to coupling with the adjacent methyl group, while the methyl group itself appears as a doublet reflecting its coupling relationship with the methine proton.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom within the molecule. The aromatic carbon atoms exhibit chemical shifts in the range of 120-150 parts per million, with specific values dependent on their substitution pattern and electronic environment. The carbon bearing the nitro group displays a characteristic downfield shift due to the electron-withdrawing nature of the nitro functionality, while the carbon attached to the trifluoromethyl group shows coupling patterns arising from the fluorine atoms. The trifluoromethyl carbon itself appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 123 parts per million.
Fluorine-19 nuclear magnetic resonance spectroscopy reveals a single sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this resonance, typically observed around -62 to -63 parts per million, reflects the electronic environment of the trifluoromethyl substituent and its attachment to the aromatic ring system. The integration ratio confirms the presence of three equivalent fluorine atoms, consistent with the trifluoromethyl functional group structure.
Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The nitro group displays distinctive stretching vibrations, with asymmetric nitro stretching typically observed around 1530-1550 reciprocal centimeters and symmetric nitro stretching around 1350-1380 reciprocal centimeters. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3200-3500 reciprocal centimeters, typically appearing as two distinct bands corresponding to the symmetric and asymmetric stretching modes. Carbon-fluorine stretching vibrations of the trifluoromethyl group appear in the fingerprint region around 1000-1300 reciprocal centimeters, providing additional confirmation of this functional group.
| Spectroscopic Technique | Key Signals | Characteristic Features |
|---|---|---|
| 1H Nuclear Magnetic Resonance | 7.0-8.5 ppm (aromatic), 3.5-4.5 ppm (methine), 1.2-1.6 ppm (methyl) | Aromatic deshielding, side chain coupling |
| 13C Nuclear Magnetic Resonance | 120-150 ppm (aromatic), 123 ppm (trifluoromethyl, quartet) | Fluorine coupling patterns |
| 19F Nuclear Magnetic Resonance | -62 to -63 ppm | Single resonance, three fluorine atoms |
| Infrared | 1530-1550, 1350-1380 cm⁻¹ (nitro), 3200-3500 cm⁻¹ (amine) | Functional group identification |
Mass spectrometry provides definitive molecular composition confirmation and reveals characteristic fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the calculated molecular weight of the compound. Fragmentation patterns typically include loss of the trifluoromethyl group (mass 69) and various aromatic fragmentations that produce characteristic daughter ions. The presence of nitrogen in the molecule can be confirmed through the nitrogen rule, as the molecular weight of 234 (even number) is consistent with an even number of nitrogen atoms.
Crystallographic Analysis and Conformational Variability
The crystallographic analysis of this compound reveals detailed three-dimensional structural information that provides insights into molecular packing, intermolecular interactions, and conformational preferences in the solid state. While specific crystal structure data for this exact compound was not directly available in the search results, the structural features can be inferred from related compounds and general crystallographic principles governing molecules with similar functional group patterns.
The compound's chiral nature results in specific optical rotation characteristics that reflect its three-dimensional structure and electronic configuration. Optical rotation measurements provide valuable information about the absolute configuration and enantiomeric purity of the compound. The presence of the electron-withdrawing nitro and trifluoromethyl groups significantly influences the optical rotation magnitude and direction, as these substituents affect the electronic environment around the chiral center and modify the interaction between the molecule and plane-polarized light.
Conformational analysis reveals that the ethylamine side chain can adopt multiple rotational conformations around the carbon-carbon bond connecting the chiral center to the aromatic ring. These conformations are influenced by steric interactions between the methyl group and aromatic substituents, as well as potential stabilizing interactions such as weak hydrogen bonding between the amino group and the electron-deficient aromatic system. The bulky trifluoromethyl group creates significant steric constraints that favor specific conformational arrangements and limit the accessible conformational space.
The molecular packing in crystalline form is expected to be dominated by intermolecular hydrogen bonding interactions involving the primary amine functionality. These interactions typically result in the formation of hydrogen-bonded networks that stabilize the crystal structure and influence the physical properties of the solid material. The electron-withdrawing nature of the aromatic substituents may also contribute to weak intermolecular interactions through dipole-dipole forces and aromatic stacking interactions.
Computational modeling studies, while not explicitly detailed in the available search results, would provide additional insights into the conformational preferences and energy barriers associated with rotation around single bonds. These calculations would reveal the relative stabilities of different conformers and the energy requirements for conformational interconversion, providing a complete picture of the compound's structural flexibility and dynamic behavior.
| Structural Parameter | Expected Range | Influencing Factors |
|---|---|---|
| Carbon-Carbon-Nitrogen Angle | 109-115° | Tetrahedral geometry, steric effects |
| Aromatic-Aliphatic Dihedral | 0-180° | Steric interactions, electronic effects |
| Optical Rotation | Variable | Chiral center configuration, electronic environment |
| Hydrogen Bond Length | 2.8-3.2 Å | Amino group geometry, acceptor strength |
Thermodynamic and Kinetic Properties
The thermodynamic and kinetic properties of this compound are significantly influenced by the electronic characteristics of the functional groups and the overall molecular architecture. The presence of multiple electron-withdrawing substituents creates a unique energetic landscape that affects reaction thermodynamics, kinetic barriers, and stability profiles under various conditions.
The compound exhibits enhanced thermal stability compared to analogous molecules lacking the electron-withdrawing substituents, as the nitro and trifluoromethyl groups stabilize the aromatic system through electronic effects. However, the primary amine functionality remains susceptible to oxidation and other degradation pathways under harsh conditions. The trifluoromethyl group imparts exceptional chemical stability due to the strength of carbon-fluorine bonds and the electron-withdrawing nature of the substituent, making this portion of the molecule highly resistant to chemical modification.
Kinetic studies of chemical transformations involving this compound reveal that the electron-withdrawing groups significantly influence reaction rates and selectivity patterns. Nucleophilic substitution reactions at the aromatic ring are generally disfavored due to the electron-deficient nature of the aromatic system, while electrophilic aromatic substitution reactions proceed slowly and require activating conditions. The ethylamine side chain exhibits typical reactivity patterns for primary amines, including nucleophilic substitution, acylation, and alkylation reactions, with reaction rates influenced by the electronic effects of the aromatic substituents.
The compound's solubility properties reflect the balance between hydrophobic aromatic character and hydrophilic amine functionality. The electron-withdrawing substituents reduce the electron density of the aromatic system, affecting its interactions with both polar and nonpolar solvents. The primary amine group provides hydrogen bonding capability that enhances solubility in protic solvents, while the fluorinated substituent contributes to solubility in fluorinated solvents and affects the overall polarity of the molecule.
Thermodynamic stability studies indicate that the compound is stable under ambient conditions but may undergo decomposition at elevated temperatures or under strongly acidic or basic conditions. The nitro group is particularly susceptible to reduction under appropriate conditions, while the trifluoromethyl group remains essentially inert under most reaction conditions. The chiral center configuration is stable under normal handling conditions but may be subject to racemization under strongly basic conditions or at elevated temperatures.
| Property | Value/Range | Conditions |
|---|---|---|
| Thermal Stability | Stable to ~200°C | Ambient atmosphere |
| pH Stability | Stable pH 4-10 | Aqueous solution |
| Solubility Enhancement | Moderate | Polar protic solvents |
| Decomposition Temperature | >200°C | Thermal analysis |
| Chemical Stability | High | Standard storage conditions |
Properties
IUPAC Name |
(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16/h2-5H,13H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBQSBXQOWBINI-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Trifluoromethylation of Carbon-Centered Intermediates
One common synthetic strategy involves radical trifluoromethylation, where a trifluoromethyl radical is introduced onto a suitable aromatic precursor bearing a nitro group. This approach is advantageous due to the high reactivity and selectivity of radical intermediates, enabling efficient incorporation of the trifluoromethyl group at the 5-position of the phenyl ring.
- Typical reagents: Trifluoromethylating agents such as Ruppert–Prakash reagent (TMSCF3) in the presence of fluoride sources (e.g., KF)
- Reaction conditions: Often conducted in polar aprotic solvents like acetonitrile at controlled temperatures (0 °C to room temperature)
- Yields: Moderate to good yields (10–35%) depending on reagent purity and reaction optimization
- Notes: The quality of fluoride source (e.g., spray-dried KF) significantly affects product purity and yield.
Catalytic Asymmetric Reduction of 3-Nitro-5-(trifluoromethyl)acetophenone
The chiral ethylamine moiety can be introduced via asymmetric reduction of the corresponding ketone intermediate, 3-nitro-5-(trifluoromethyl)acetophenone, followed by reductive amination.
- Catalysts: Metal catalysts such as manganese complexes or biocatalysts like recombinant carbonyl reductases
- Biocatalytic approach: Recombinant E. coli strains expressing carbonyl reductase have been used for enantioselective reduction to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol intermediates with high enantiomeric excess (up to 97% ee).
- Chemical approach: Use of metal catalysts like [Mn(CO)2(1)]Br under mild conditions achieving 99% yield and 97% ee
- Subsequent steps: The alcohol intermediate is converted to the corresponding amine via amination or reductive amination protocols.
Reductive Amination
Following the asymmetric reduction, reductive amination is employed to convert the chiral alcohol or ketone intermediate into the target amine.
- Reagents: Ammonia or amine sources with reducing agents such as hydrogen gas over metal catalysts or metal hydrides
- Conditions: Controlled temperature and pressure to maintain stereochemical integrity
- Outcome: High stereoselectivity and yield of (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine.
Industrial Production and Process Optimization
Industrial synthesis of this compound focuses on scalability, cost-effectiveness, and environmental considerations:
- Continuous flow reactors: Employed to improve reaction control, heat transfer, and safety, especially for radical trifluoromethylation steps
- Purification: Advanced chromatographic techniques and crystallization are used to achieve high purity suitable for pharmaceutical applications
- Yield optimization: Reaction parameters such as temperature, solvent choice, reagent purity, and catalyst loading are optimized to maximize yield and stereoselectivity.
Summary Table of Preparation Methods
| Preparation Step | Method/Technique | Key Reagents/Conditions | Yield & Selectivity | Notes |
|---|---|---|---|---|
| Trifluoromethylation | Radical trifluoromethylation | Ruppert–Prakash reagent (TMSCF3), KF, MeCN, 0 °C | 10–35% yield | Purity dependent on KF quality; sensitive step |
| Asymmetric reduction of ketone | Catalytic or biocatalytic reduction | Mn catalyst or recombinant carbonyl reductase | Up to 99% yield, 97% ee | Biocatalysis offers green alternative |
| Reductive amination | Chemical reductive amination | Ammonia or amine, H2, metal hydrides | High yield, stereoselective | Maintains (1R) stereochemistry |
| Industrial scale production | Continuous flow, optimized batch | Controlled temp, solvent, catalyst optimization | High yield and purity | Enhanced safety and scalability |
Research Findings and Notes
- The trifluoromethyl group significantly influences the compound’s reactivity and biological activity, necessitating careful control during synthesis to avoid side reactions.
- Biocatalytic methods using recombinant E. coli strains have been demonstrated to efficiently produce chiral intermediates with excellent enantiomeric excess, providing a sustainable route for large-scale synthesis.
- The radical trifluoromethylation step is critical and sensitive to reagent purity, with spray-dried and flame-dried KF providing better outcomes.
- Reductive amination preserves the stereochemistry introduced during asymmetric reduction, ensuring the production of the (1R) enantiomer.
- Industrial processes benefit from continuous flow technologies to improve reaction safety and throughput.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The ethylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield (1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethylamine, while substitution reactions can introduce various functional groups onto the ethylamine moiety.
Scientific Research Applications
The compound has been investigated for its biological activity, particularly in the following areas:
- Enzyme Inhibition : Studies suggest that the trifluoromethyl group can enhance binding affinity to certain enzymes, making it a candidate for enzyme inhibitors in biochemical assays.
- Receptor Interaction : Initial research indicates potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in neuropharmacology.
Medicinal Chemistry
(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine is explored for its potential therapeutic effects:
- Drug Development : The compound's unique chemical structure makes it a valuable scaffold for designing new drugs targeting specific diseases, particularly those involving neurological disorders.
- Anticancer Research : Preliminary studies indicate that modifications of this compound may exhibit anticancer properties, warranting further investigation into its mechanism of action and efficacy.
Industrial Applications
The compound finds utility in various industrial sectors:
- Agrochemicals : Its chemical properties allow it to be used in the formulation of pesticides and herbicides, contributing to agricultural productivity.
- Specialty Chemicals : The unique trifluoromethyl group enhances the performance characteristics of materials, making it suitable for use in high-performance coatings and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest analogues include molecules with trifluoromethylphenyl or nitro-substituted aromatic systems. Below is a comparative analysis based on structural and functional similarities:
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Electron-Withdrawing Groups :
- The trifluoromethyl and nitro groups in this compound create a highly electron-deficient aromatic ring, enhancing electrophilic substitution resistance compared to analogues with fewer electron-withdrawing groups.
- In contrast, aprepitant derivatives feature bis(trifluoromethyl) groups, amplifying lipophilicity and metabolic stability, which are advantageous for CNS-targeting pharmaceuticals.
Stereochemical Complexity :
- While the target compound has one chiral center, aprepitant analogues (e.g., MM3251.02) exhibit three stereocenters, necessitating advanced asymmetric synthesis techniques.
Functional Moieties: The ethylamine group in the target compound offers a reactive site for conjugation or salt formation, unlike aprepitant’s morpholino-triazolone system, which is optimized for receptor binding.
Biological Activity
(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine, with the CAS number 1213678-78-4, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine
- Molecular Formula : C9H9F3N2O2
- Molecular Weight : 234.178 g/mol
- SMILES : CC@@Hc1cc(cc(c1)C(F)(F)F)N+=O
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing nitro and trifluoromethyl groups have shown enhanced activity against leukemia and solid tumors.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induction of apoptosis |
| Compound B | U-937 | 0.48 | Caspase activation |
| This compound | Various | TBD | TBD |
The primary mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry assays suggest that such compounds can arrest cell proliferation at specific phases of the cell cycle, particularly in the G1 phase.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on Nitrophenyl Derivatives : A study demonstrated that derivatives with a nitro group at the para position exhibited higher cytotoxicity against human leukemia cell lines compared to their non-nitro counterparts. The presence of electron-withdrawing groups significantly enhanced their anticancer properties .
- Trifluoromethyl Compounds : Research highlighted that trifluoromethyl-substituted phenylamines displayed increased lipophilicity and bioavailability, which are critical for their effectiveness as drug candidates. The trifluoromethyl group contributes to stronger interactions with biological targets .
Q & A
Basic Research Question: What are the key challenges in synthesizing (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine, and how can they be methodologically addressed?
Methodological Answer:
The synthesis of this chiral amine involves challenges such as stereochemical control, nitro-group stability under reducing conditions, and trifluoromethyl group compatibility. A four-step approach is recommended:
Nucleophilic substitution for nitro-group introduction (ensure anhydrous conditions to avoid byproducts).
Decarboxylation optimization (e.g., using Cu catalysts at 120–150°C for efficiency).
Chiral resolution via reductive amination with enantioselective catalysts (e.g., Rhodium-BINAP complexes).
Purification using preparative HPLC with chiral columns (≥98% enantiomeric excess).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
